[1-(Propan-2-yl)azetidin-3-yl]methanamine
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Overview
Description
[1-(Propan-2-yl)azetidin-3-yl]methanamine: is a chemical compound with the molecular formula C7H16N2. It is also known by its IUPAC name, (1-isopropyl-3-azetidinyl)methanamine. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an isopropyl group attached to the nitrogen atom. The compound has a molecular weight of 128.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)azetidin-3-yl]methanamine typically involves the reaction of azetidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: [1-(Propan-2-yl)azetidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(Propan-2-yl)azetidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring similar to [1-(Propan-2-yl)azetidin-3-yl]methanamine but without the isopropyl group.
Pyrrolidine: A five-membered nitrogen-containing ring with similar chemical properties.
Piperidine: A six-membered nitrogen-containing ring commonly used in pharmaceutical synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with an isopropyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(1-propan-2-ylazetidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-4-7(3-8)5-9/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVBDCHBAIYRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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